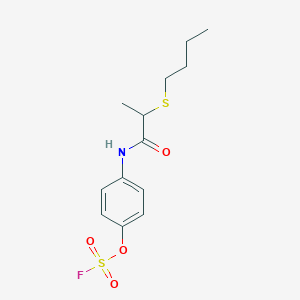
1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene, also known as BSAF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene has been found to have anti-inflammatory and analgesic effects. 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene has also been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene in lab experiments is its high potency and selectivity for cancer cells. However, 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene is also highly toxic and can cause damage to healthy cells. This makes it difficult to determine the optimal dosage for therapeutic use.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene. One area of focus is the development of more selective and less toxic derivatives of 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene for use in cancer treatment. Another area of research is the investigation of the potential use of 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene as an anti-inflammatory and analgesic agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene and its effects on healthy cells.
In conclusion, 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene is a chemical compound that has shown promising potential in scientific research for its therapeutic applications, particularly in the treatment of cancer. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene that may lead to the development of more effective and less toxic treatments for cancer and other diseases.
Synthesemethoden
The synthesis of 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-butylsulfanyl)propanamide in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene is also being investigated for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
1-(2-butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S2/c1-3-4-9-20-10(2)13(16)15-11-5-7-12(8-6-11)19-21(14,17)18/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAHSHYSMCQRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(C)C(=O)NC1=CC=C(C=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Butylsulfanyl)propanamido]phenyl sulfurofluoridate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


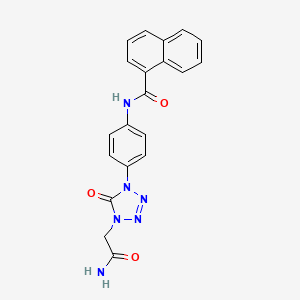
![N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2588453.png)
![3-(cyclopentanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2588459.png)
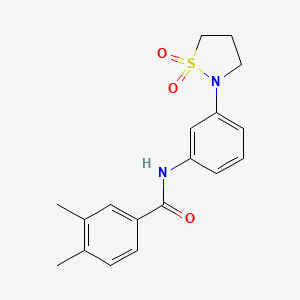

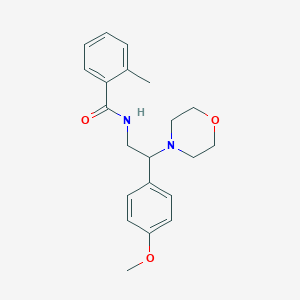
![3-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2588464.png)
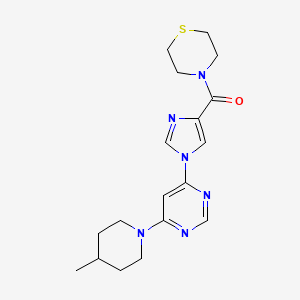
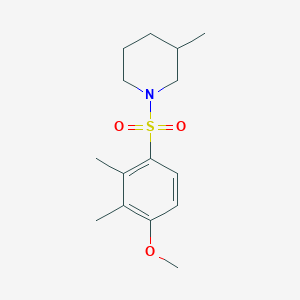


![3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2588470.png)
![7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2588472.png)